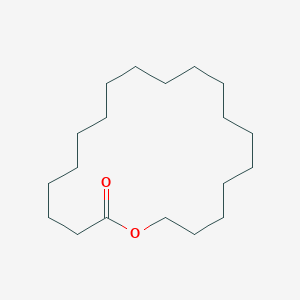

1-Oxacycloicosan-2-one

Description

1-Oxacycloicosan-2-one is a macrocyclic lactone characterized by a 20-membered ring structure containing one oxygen atom and a ketone group. Macrocyclic lactones of this class are typically synthesized via cyclization of hydroxy acids or through ring-expansion reactions. Their applications span pharmaceuticals, fragrances, and polymer chemistry due to their stability and functional group reactivity .

Properties

CAS No. |

58296-53-0 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

oxacycloicosan-2-one |

InChI |

InChI=1S/C19H36O2/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21-19/h1-18H2 |

InChI Key |

DMTIRDVFWSCBDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCOC(=O)CCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacycloicosan-2-one can be synthesized through various methods, including:

Intramolecular Esterification: This method involves the cyclization of a long-chain hydroxy acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the cyclization process.

Ring-Closing Metathesis: This method uses a metathesis catalyst, such as Grubbs’ catalyst, to induce the formation of the large ring structure from a suitable diene precursor. The reaction is typically carried out under an inert atmosphere and at moderate temperatures.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve high yields and purity. The process may include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve reaction efficiency and scalability.

Purification Techniques: After synthesis, the compound is typically purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacycloicosan-2-one undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding diol.

Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Hydrolysis: Yields the corresponding hydroxy acid.

Reduction: Produces the corresponding diol.

Substitution: Forms various substituted lactones depending on the nucleophile used.

Scientific Research Applications

1-Oxacycloicosan-2-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

1-Oxacycloicosan-2-one can be compared with other similar lactones, such as:

1-Oxacyclododecan-2-one: A smaller ring lactone with a 12-membered ring structure.

1-Oxacyclohexadecan-2-one: A medium-sized ring lactone with a 16-membered ring structure.

Uniqueness:

Ring Size: The 20-membered ring structure of this compound is relatively rare and provides unique chemical and physical properties.

Reactivity: The large ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that smaller or medium-sized lactones may not be able to achieve.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-Oxacycloicosan-2-one and related oxacyclo compounds:

Physicochemical Properties

- Ring Size and Stability: Larger macrocycles like this compound exhibit enhanced conformational flexibility compared to smaller analogs (e.g., 16- or 17-membered rings). This may reduce melting points and increase solubility in nonpolar solvents .

- Reactivity : Smaller lactones (e.g., 10-membered 1-Oxaspiro[4.5]decan-2-one) undergo faster hydrolysis due to ring strain, whereas 20-membered lactones are more resistant to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.